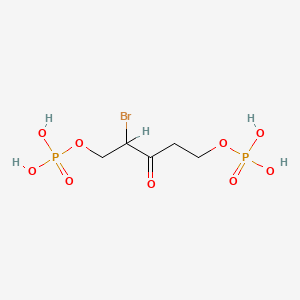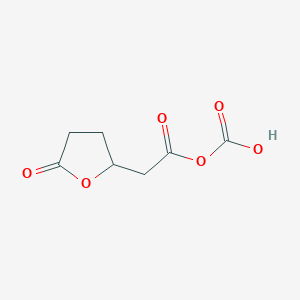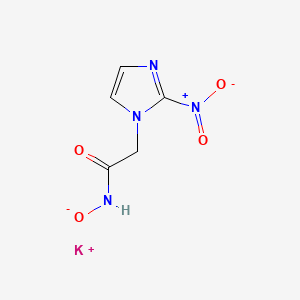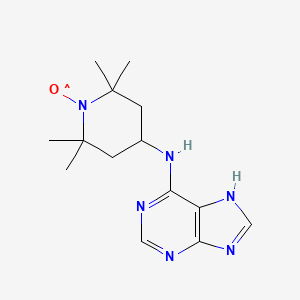![molecular formula C21H17N3O4S B1229505 1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione](/img/structure/B1229505.png)
1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione is a member of chromones.
Scientific Research Applications
The compound 1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione is related to the synthesis of substituted furan and pyrrole series. In one study, intermediates like ethyl 5-[(4-substituted thiosemicarbazido)methyl]-2-methylfuran-3-carboxylates and 1-[(4-acetyl-5-methyl-1H-pyrrol-2-yl)methylene]-4-substituted thiosemicarbazides underwent cyclization and other reactions to afford various thiazolidin and thiadiazol derivatives. Some of these compounds demonstrated promising antimicrobial activities (Hassan, 2007).
Another approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives involved heating equimolar amounts of specific compounds in glacial acetic acid, leading to the formation of various dihydro-pyrano[2,3-c]pyrrole-4,7-diones. Such cyclization with the formation of a pyran ring is a method used in the chemistry of chromone (Vydzhak & Panchishin, 2008).
An alternative synthesis approach was developed for pyrrole-1,3,4-thiadiazoles of pharmacological interest, overcoming the formation of secondary products that occurred in traditional synthetic pathways. This involved S-alkylation of relevant pyrrolyldithiocarbazates, followed by cyclization in a sulfuric acid medium (Bijev & Prodanova, 2004).
The synthesis of Cu(I) and Zn(II) complexes with new sulfur-bearing isoxazole- or pyrazole-based ligands, including compounds related to the one , was explored. These compounds, characterized using various spectroscopic techniques, presented interesting chemical properties such as luminescence and the ability to coordinate in different modes, forming coordination polymers (Urdaneta et al., 2015).
Ladder-type dithienonaphthalene-based donor–acceptor copolymers were synthesized, incorporating different acceptor moieties, for potential use in organic solar cells. The solubility, electrochemical properties, and performance in solar cells of these copolymers were studied, highlighting their potential in photovoltaic applications (Ma et al., 2013).
properties
Product Name |
1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione |
|---|---|
Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-10(2)19-22-23-21(29-19)24-16(14-9-8-11(3)27-14)15-17(25)12-6-4-5-7-13(12)28-18(15)20(24)26/h4-10,16H,1-3H3 |
InChI Key |
DGZPTRRDZBCQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



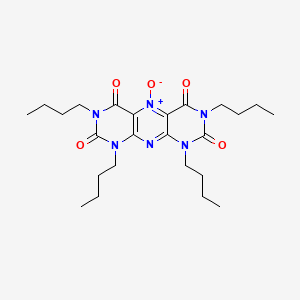
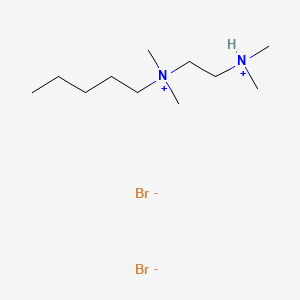
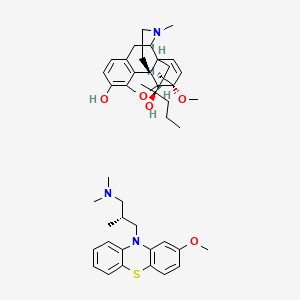
![5-(5-Bromo-2-thienyl)-1-[[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran]-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1229429.png)
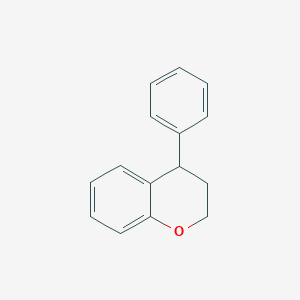
![2-[4-oxo-2-(1-piperidinyl)-5-thiazolyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1229434.png)
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide](/img/structure/B1229436.png)

